N-(4-(1-(3-amino-4-methylphenyl)-2-oxo-1,2-dihydrobenzo[h][1,6]naphthyridin-9-yl)phenyl)methanesulfonamide
Description
N-(4-(1-(3-Amino-4-methylphenyl)-2-oxo-1,2-dihydrobenzo[h][1,6]naphthyridin-9-yl)phenyl)methanesulfonamide is a heterocyclic compound featuring a benzo[h][1,6]naphthyridinone core fused with a substituted phenyl group and a methanesulfonamide moiety. The 3-amino-4-methylphenyl substituent may enhance solubility and target-binding specificity, while the sulfonamide group contributes to hydrogen-bonding interactions with biological targets.
Properties
Molecular Formula |
C26H22N4O3S |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
N-[4-[1-(3-amino-4-methylphenyl)-2-oxobenzo[h][1,6]naphthyridin-9-yl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C26H22N4O3S/c1-16-3-10-21(14-23(16)27)30-25(31)12-7-19-15-28-24-11-6-18(13-22(24)26(19)30)17-4-8-20(9-5-17)29-34(2,32)33/h3-15,29H,27H2,1-2H3 |
InChI Key |
RLXHAMNOGNRZLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CC=C(C=C5)NS(=O)(=O)C)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-(1-(3-amino-4-methylphenyl)-2-oxo-1,2-dihydrobenzo[h][1,6]naphthyridin-9-yl)phenyl)methanesulfonamide involves several steps. One common method includes the use of multicomponent reactions (MCRs), which efficiently generate complex molecular architectures. For instance, the synthesis of 1,8-naphthyridines can be achieved through the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis . Industrial production methods often involve the use of water-soluble catalysts and eco-friendly conditions to ensure high yields and minimal environmental impact .
Chemical Reactions Analysis
N-(4-(1-(3-amino-4-methylphenyl)-2-oxo-1,2-dihydrobenzo[h][1,6]naphthyridin-9-yl)phenyl)methanesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, such as the Buchwald-Hartwig reaction . This compound can form major products like arylamines, which are key frameworks in several natural products and pharmaceuticals .
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has shown potential as an anticancer agent due to its ability to inhibit specific molecular targets . Additionally, it has applications in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors . Its unique structure allows it to interact with various biological pathways, making it a valuable tool in both chemistry and biology research.
Mechanism of Action
The mechanism of action of N-(4-(1-(3-amino-4-methylphenyl)-2-oxo-1,2-dihydrobenzo[h][1,6]naphthyridin-9-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, in cancer research, it may inhibit the proliferation of cancer cells by targeting specific signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analog 1: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
Key Structural Differences :
- Core Heterocycle: The analog employs a pyrazolo[3,4-d]pyrimidine scaffold fused to a chromen-4-one system, whereas the target compound uses a benzo[h][1,6]naphthyridinone core. The latter’s larger fused-ring system may enhance planar stacking interactions with biological targets.
- Substituents: The analog includes fluorine atoms (at chromen and phenyl positions) and a methylbenzenesulfonamide group, contrasting with the target compound’s non-fluorinated 3-amino-4-methylphenyl group and methanesulfonamide. Fluorine likely improves metabolic stability and lipophilicity in the analog .
Physical Properties :
| Property | Target Compound (Inferred) | Structural Analog 1 |
|---|---|---|
| Molecular Weight (Da) | ~450–500 (estimated) | 589.1 (M+1) |
| Melting Point (°C) | Not reported | 175–178 |
| Synthetic Yield | Not reported | 28% |
Functional Implications :
- The analog’s fluorinated chromen system may increase binding affinity to hydrophobic enzyme pockets, while the target compound’s amino-methylphenyl group could favor polar interactions.
- Methanesulfonamide in the target compound may reduce steric hindrance compared to the analog’s bulkier methylbenzenesulfonamide.
Structural Analog 2: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
Key Structural Differences :
- Functional Groups: This analog replaces the sulfonamide group with a benzamide moiety and adds an isopropyl group.
- Fluorination : Similar to Analog 1, dual fluorination persists, suggesting a design emphasis on electronic modulation and stability.
Biological Activity
N-(4-(1-(3-amino-4-methylphenyl)-2-oxo-1,2-dihydrobenzo[h][1,6]naphthyridin-9-yl)phenyl)methanesulfonamide is a complex compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various disease models, and relevant case studies.
Chemical Structure and Properties
The compound features a naphthyridine core linked to a sulfonamide group , which is known for its biological activity. The presence of an amino group and a methylphenyl moiety enhances its pharmacological profile.
Research indicates that compounds with similar structures often interact with multiple biological targets:
- Phosphodiesterase Inhibition : Compounds structurally related to this sulfonamide have shown inhibition of phosphodiesterases (PDEs), particularly PDE4, which plays a crucial role in inflammatory processes. For instance, PDE4 inhibitors can effectively reduce pro-inflammatory cytokine production in models of asthma and COPD .
- Antitumor Activity : Studies suggest that naphthyridine derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of cell cycle proteins, leading to inhibited proliferation of tumor cells such as MDA-MB-231 .
1. Inflammatory Diseases
In animal models, compounds analogous to this compound have demonstrated:
- Reduction in Lung Inflammation : Inhibition of TNF-α and IL-5 release was noted in studies involving allergen-induced inflammation .
2. Cancer Therapy
The compound has been evaluated for its potential in cancer therapy:
- Inhibition of Tumor Growth : In vivo studies showed significant tumor growth inhibition in xenograft models when treated with naphthyridine derivatives .
Case Study 1: Anti-inflammatory Effects
A study involving a related compound demonstrated an IC50 value of 20.8 µM against PDE4D, showcasing its potential as an anti-inflammatory agent. The compound significantly reduced the levels of pro-inflammatory cytokines in lung tissue .
Case Study 2: Antitumor Activity
In another study on MDA-MB-231 cells, a derivative exhibited selective cytotoxicity without affecting normal keratinocytes. The treatment led to increased expression of γ-H2AX, indicating DNA damage and subsequent apoptosis in cancer cells .
Data Summary
The following table summarizes key findings related to the biological activity of the compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
